molecular formula C32H30O14 B13435626 Ethylene Terephthalate Linear Trimer

Ethylene Terephthalate Linear Trimer

Cat. No.: B13435626
M. Wt: 638.6 g/mol
InChI Key: BDKHZINHSZZFHS-UHFFFAOYSA-N
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Description

Contextualization within Poly(ethylene terephthalate) Oligomer Chemistry

Poly(ethylene terephthalate) is not a perfectly uniform material composed solely of long polymer chains. During the polymerization process, various side reactions occur, leading to the formation of a complex mixture of low molecular weight compounds, or oligomers. nih.gov These oligomers can be broadly categorized into linear and cyclic structures. unizar.es

The Ethylene (B1197577) Terephthalate (B1205515) Linear Trimer is a member of this complex oligomer profile. Research has identified several "series" of PET oligomers. researchgate.net The first series consists of an equal number of terephthalic acid (TPA) and ethylene glycol (EG) units. researchgate.net Other series are formed when one or more ethylene glycol units are substituted by diethylene glycol (DEG), a common byproduct in PET production. researchgate.net Therefore, the linear trimer belongs to a family of related molecules, including dimers, tetramers, and their cyclic counterparts, which are all considered non-intentionally added substances (NIAS) in the final polymer product. unizar.es Studies analyzing PET samples have found that dimers and trimers, both linear and cyclic, are often the oligomers with the highest concentrations. unizar.es

Significance of Oligomeric Species in Polymer Research

Oligomers are significant in polymer research for several reasons. Their formation is an inherent part of polymerization, and their presence can influence the final properties of the polymer, such as its thermal stability and mechanical performance. ulprospector.com Because of their lower molecular weight compared to the main polymer chains, oligomers are more mobile and can migrate from the polymer matrix. nih.gov This is particularly important in applications like food packaging, where substances can potentially migrate into food and beverages. foodpackagingforum.org

The study of specific oligomers like the Ethylene Terephthalate Linear Trimer is crucial because different oligomeric structures exhibit different behaviors. For instance, research suggests that linear oligomers may be particularly relevant for migration into aqueous foods. Furthermore, polymer processing techniques can alter the concentration and distribution of these oligomers. The ability to control the depolymerization of PET into specific oligomers is also an area of active research, as these oligomers can be used as valuable precursors for synthesizing other materials, such as polyurethanes and unsaturated polyesters. rsc.orgnih.gov This "upcycling" approach is a key component of developing a circular economy for plastics. rsc.org

Research Gaps and Future Directions Pertaining to this compound

Despite their importance, oligomers have been described as "overlooked" and inadequately researched compared to other polymer-related topics like microplastics. nih.gov This has resulted in significant knowledge gaps. A major area requiring further investigation is the toxicological profile of most oligomers. nih.gov A 2023 systematic review noted that for 34 prioritized PET oligomers, crucial safety data is missing, which prevents a proper risk assessment. foodpackagingforum.org This lack of data challenges the conventional assumption that oligomers simply hydrolyze back to their constituent monomers, whose risks are better understood. foodpackagingforum.org

Future research is heading in several key directions. There is an urgent need to develop comprehensive databases and effective analytical methods to better identify and quantify the vast array of oligomers formed during polymer production and degradation. nih.gov Understanding the environmental fate and the absorption, distribution, metabolism, and excretion (ADMET) properties of these compounds is a critical research frontier. nih.gov

Furthermore, the study of PET oligomers is central to innovations in recycling. Enzymatic depolymerization, which uses enzymes to break down PET into its monomers and oligomers, is a promising, eco-friendly recycling method. frontiersin.orgnih.govnih.gov Research into PET hydrolases—enzymes that can cleave the ester bonds in the polymer—is a rapidly expanding field. nih.gov By controlling depolymerization processes, it may be possible to selectively produce valuable oligomers from PET waste, which can then be used as building blocks for new, high-quality products. acs.org This approach is fundamental to creating a sustainable, circular economy for PET. nih.gov

Properties

Molecular Formula

C32H30O14

Molecular Weight

638.6 g/mol

IUPAC Name

4-O-[2-[4-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethoxycarbonyl]benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C32H30O14/c33-13-15-41-27(35)21-1-5-23(6-2-21)29(37)43-17-19-45-31(39)25-9-11-26(12-10-25)32(40)46-20-18-44-30(38)24-7-3-22(4-8-24)28(36)42-16-14-34/h1-12,33-34H,13-20H2

InChI Key

BDKHZINHSZZFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of Ethylene Terephthalate Linear Trimer

In-Situ Formation during Poly(ethylene terephthalate) Polymerization

During the industrial manufacturing of PET, various low molecular mass oligomers (under 1000 Da) are formed within the polymer melt. nih.govtandfonline.com These substances, including the linear trimer, are considered non-intentionally added substances (NIAS) that arise from the main reaction process. tandfonline.com While cyclic oligomers often constitute the majority of these byproducts, linear oligomers are also consistently formed. nih.govtandfonline.com

The formation of the ethylene (B1197577) terephthalate (B1205515) linear trimer and other low molecular weight oligomers during PET synthesis is fundamentally a result of incomplete polymerization. fraunhofer.de The step-growth polymerization process, which involves the reaction of diacid and diol monomers, can be terminated before high molecular weight polymer chains are formed. vaia.comquora.com

One of the primary mechanisms leading to the formation of these shorter chains is the thermal degradation of the polymer at the high temperatures required for polymerization. researchgate.net This degradation can occur through random chain scission, particularly at the ester linkages within the growing polymer chain. researchgate.net The process often involves a hydrogen abstraction from the β methylene (B1212753) group by the carbonyl oxygen, resulting in the cleavage of the chain and the formation of two shorter chains, one with a carboxylic acid end group and the other with a vinyl ester group. researchgate.net These chain termination events interrupt the growth of the polymer, leading to a distribution of low molecular weight species, including linear trimers. tandfonline.com

The yield and distribution of oligomers, including the linear trimer, are significantly influenced by the conditions of the polymerization reaction. Key factors include temperature, reaction time, and the catalytic system employed. researchgate.net

Prolonged exposure to high temperatures in the polymer melt, characteristic of melt-phase polymerization processes, tends to produce higher concentrations of oligomers compared to solid-state polymerization. Temperature affects the rate of both polymerization and degradation reactions; for instance, in depolymerization via glycolysis, higher temperatures (e.g., 185 °C vs. 165 °C) increase the reaction rate, leading to a greater proportion of smaller, water-soluble products. rsc.orgrsc.org The duration of the reaction is also critical; longer reaction times can lead to a decrease in the average molecular weight of the products. chinesechemsoc.org

Furthermore, the type and concentration of catalysts can accelerate side reactions that produce oligomers. The injection molding process, which involves remelting the PET pellets, has been shown to increase the amount of low molecular mass linear oligomers by approximately twofold, while not significantly changing the quantity of cyclic oligomers. nih.govtandfonline.com

Controlled Chemical Depolymerization of Poly(ethylene terephthalate) for Linear Trimer Production

Beyond being an incidental byproduct, the ethylene terephthalate linear trimer and other higher-order oligomers can be intentionally produced through the controlled chemical depolymerization of high molecular weight PET. nih.govrsc.org This approach is a cornerstone of chemical recycling, breaking down polymer chains to reclaim intermediate oligomers or the original monomers. rsc.org

Glycolysis is a prominent chemical depolymerization method that utilizes a glycol, typically ethylene glycol (EG), to break the ester bonds of the PET chain. mdpi.com This reaction is generally conducted at elevated temperatures (180-240 °C) with a catalyst. mdpi.com While the ultimate goal of glycolysis is often the complete depolymerization to the monomer bis(2-hydroxyethyl)terephthalate (BHET), the reaction can be controlled to halt at an intermediate stage, yielding a mixture of dimers, trimers, and other higher-order oligomers. nih.govmdpi.comnih.gov These oligomers are valuable as building blocks for producing second-generation products, such as polyurethanes and unsaturated polyesters. nih.gov

The structural evolution of the oligomers during glycolysis is dependent on reaction conditions. For example, heterogeneous glycolysis at lower temperatures (e.g., 165 °C) proceeds slowly, allowing for access to a broad range of molecular weight oligomers (3,000–10,000 Daltons) at high yields. rsc.org Conversely, higher temperatures (175 and 185 °C) accelerate the reaction, producing a narrower range of lower molecular weight oligomers (2,000–5,000 Daltons). rsc.org

Table 1. Effect of Temperature on Molecular Weight of PET Oligomers from Heterogeneous Glycolysis
Temperature (°C)Reaction Time (min)Number Average Molecular Weight (Mn) of Recovered PET (g/mol)Mass of Recovered PET (%)
16580> 3000~100%
17580> 3000Variable
18540~2900Variable
18570-80Not Specified~60-65%

Data sourced from studies on heterogeneous glycolysis of PET, demonstrating how lower temperatures can yield higher molecular weight oligomers, while higher temperatures lead to more extensive depolymerization. rsc.orgrsc.org

The choice of catalyst is crucial for controlling the selectivity of the glycolysis reaction towards either the monomer (BHET) or higher-order oligomers. nih.gov While catalysts like zinc acetate (B1210297) are well-known to efficiently produce the BHET monomer, other catalysts can steer the reaction to preserve larger oligomeric structures. nih.govacs.org

Antimony(III) oxide (Sb₂O₃), the same catalyst frequently used for the synthesis of PET, has been shown to be effective in controlling glycolysis to yield higher PET oligomers instead of fully depolymerizing the polymer to BHET. nih.govacs.orgresearchgate.net Research has demonstrated that by using Sb₂O₃ under specific microwave-assisted conditions (0.25 wt% catalyst at 240 °C for 5 minutes), a high oligomer yield of 96.7% can be achieved. nih.gov In contrast, under the same conditions, zinc acetate produces a 96.3% yield of only the BHET monomer, with no higher oligomers detected. nih.govacs.org This highlights the pivotal role of the catalytic system in determining the final product distribution of the depolymerization process. nih.gov

Table 2. Comparison of Catalysts in PET Glycolysis under Microwave Irradiation
CatalystCatalyst Loading (wt%)Temperature (°C)Time (min)Primary ProductYield (%)
Antimony(III) Oxide (Sb₂O₃)0.252405Higher-Order Oligomers96.7
Zinc Acetate (Zn(OAc)₂)0.042405BHET Monomer96.3

This table illustrates the distinct selectivity of Antimony(III) Oxide and Zinc Acetate in the microwave-assisted glycolysis of PET. nih.govacs.org

The application of microwave irradiation as an energy source has emerged as a highly efficient method for the controlled depolymerization of PET. nih.govresearchgate.net Compared to conventional heating methods, which can require hours for complete depolymerization, microwave-assisted glycolysis dramatically shortens reaction times to mere minutes. nih.govresearchgate.netyouthstem2030.org

Microwave energy plays a crucial role by rapidly heating the reaction mixture, particularly the glycol and catalyst, thereby accelerating the depolymerization process. chinesechemsoc.org This rapid and efficient heating allows for precise control over the reaction, enabling the process to be stopped before complete conversion to the monomer, thus facilitating the production of higher-order oligomers. nih.govresearchgate.net For instance, the combination of microwave irradiation (400 W) with an Antimony(III) oxide catalyst at 240°C achieved 100% PET conversion to oligomers in just 5 minutes, following a 10-minute ramping time. nih.gov This demonstrates that microwave technology is a powerful tool for tuning the depolymerization of PET to selectively yield valuable oligomeric products like the this compound. nih.govnih.gov

Alcoholysis and Solvolysis-Based Approaches

The degradation of Poly(ethylene terephthalate) (PET) through alcoholysis is a crucial method for chemical recycling, breaking down the polymer into its constituent monomers or oligomers. researchgate.netdigitellinc.com This process involves the transesterification of the ester linkages within the PET chain by an alcohol, leading to the formation of smaller, soluble molecules. scranton.edu The specific products of alcoholysis, including the this compound, are highly dependent on the reaction conditions such as the type of alcohol used, temperature, pressure, and the presence of a catalyst. researchgate.netrsc.org

Different alcohols can be employed for alcoholysis, with common examples including methanol (B129727) (methanolysis), ethylene glycol (glycolysis), and isooctyl alcohol. researchgate.netdigitellinc.comresearchgate.net Glycolysis of PET, for instance, can be controlled to yield oligomer products. researchgate.net The reactivity of the depolymerization process is influenced by several factors, including the pKa values of the alcohols and the steric effects of the alkoxide formed. digitellinc.com Studies have shown that methoxide (B1231860) is more reactive than hydroxide (B78521) in PET decomposition. digitellinc.com

Catalysts play a significant role in accelerating the alcoholysis reaction. Various catalysts have been investigated, including metal acetates (like zinc acetate), tetrabutyl titanate, and polyoxometalates (POMs). researchgate.netresearchgate.net The choice of catalyst can significantly affect the reaction rate and the distribution of the resulting products. rsc.org For example, in a controlled glycolysis process, the use of a POM catalyst at 240°C for 10 minutes resulted in the complete degradation of PET into oligomer products with a yield of 72.1%. researchgate.net

The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester group in the PET chain. This leads to the cleavage of the ester bond and the formation of a new ester with the attacking alcohol and a hydroxyl-terminated oligomer. This process repeats along the polymer chain, breaking it down into smaller fragments, including dimers, trimers, and monomers like bis(hydroxyethyl) terephthalate (BHET). rsc.org

Table 1: Conditions for PET Alcoholysis to Oligomers

Parameter Conditions Reference
Reactants PET, Ethylene Glycol (EG) researchgate.net
Catalyst Polyoxometalate (POM) researchgate.net
Temperature 240°C researchgate.net
Time 10 minutes researchgate.net
Weight Ratio PET : EG : POM = 1.0 : 4.0 : 0.02 researchgate.net

| Result | Complete PET degradation, 72.1% yield of oligomers | researchgate.net |

Hydrolytic Cleavage Pathways

Hydrolytic cleavage is a depolymerization process where water molecules attack and break the ester bonds of the Poly(ethylene terephthalate) (PET) polymer chain. nih.gov This reaction is a key pathway in both the chemical recycling and the environmental degradation of PET. nih.govresearchgate.net The process results in the formation of terephthalic acid (TPA) and ethylene glycol (EG) as the final monomers, but intermediate products, including the this compound, are formed during the degradation process. nih.govmdpi.com

The rate and extent of hydrolytic degradation are significantly influenced by factors such as temperature, pressure, pH, and the presence of catalysts. researchgate.netmdpi.com The reaction is generally slow at ambient temperatures but is accelerated under conditions of high temperature and pressure, such as in subcritical water. mdpi.com For instance, studies on the hydrothermal degradation of PET have shown that at temperatures around 300°C, PET waste can be effectively decomposed. mdpi.com

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage in the PET backbone. This leads to the scission of the polymer chain, creating a carboxylic acid end group and a hydroxyl end group. researchgate.netyoutube.com This process progressively breaks down the long polymer chains into smaller oligomers, including the linear trimer, and eventually into the monomers TPA and EG. nih.govmdpi.com The presence of moisture during high-temperature melt-processing of PET is a primary cause of hydrolytic degradation, leading to a decrease in the molecular weight of the polymer. researchgate.net

Enzymatic hydrolysis represents a more environmentally friendly approach to PET degradation. nih.gov Specific enzymes, known as PET hydrolases (such as cutinases, lipases, and esterases), can catalyze the cleavage of the ester bonds in PET. nih.gov These enzymes bind to the surface of the polymer and facilitate the hydrolysis reaction, breaking the polymer down into TPA, EG, and intermediate oligomers like mono-(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). nih.gov While the primary products are often monomers, the formation of linear oligomers is a key intermediate step in the enzymatic degradation pathway. researchgate.netresearchgate.net

Table 2: Products of PET Hydrolysis

Product Name Chemical Formula Type Reference
Terephthalic Acid (TPA) C₈H₆O₄ Monomer nih.govmdpi.com
Ethylene Glycol (EG) C₂H₆O₂ Monomer nih.govmdpi.com
Mono-(2-hydroxyethyl) terephthalate (MHET) C₁₀H₁₀O₅ Monomer/Oligomer nih.gov
Bis(2-hydroxyethyl) terephthalate (BHET) C₁₂H₁₄O₆ Monomer/Oligomer nih.gov

Mechanisms of Linear Trimer Formation from Thermal and Hydrolytic Degradation of Poly(ethylene terephthalate)

The formation of the this compound is a significant outcome of both thermal and hydrolytic degradation of the parent Poly(ethylene terephthalate) (PET) polymer. These degradation processes involve the random scission of the ester linkages that form the polymer backbone. researchgate.netresearchgate.net

During thermal degradation , which occurs when PET is subjected to high temperatures (typically above its melting point), the polymer chains break apart. researchgate.netazom.com A primary mechanism for this is the random chain scission via a β-C-H hydrogen transfer, also known as an intramolecular ester pyrolysis. This reaction involves a six-membered ring transition state, leading to the formation of a carboxyl end group on one polymer fragment and a vinyl ester end group on the other. researchgate.net Repeated scission events along the polymer chain generate a distribution of oligomers of varying lengths, including the linear trimer. The processing of PET through methods like injection moulding, which involves high heat, can increase the quantity of low molecular mass linear oligomers. nih.gov

Both degradation pathways result in a reduction of the polymer's molecular weight and the generation of a complex mixture of molecules, including monomers, cyclic oligomers, and a series of linear oligomers, of which the this compound is a component. nih.gov

Advanced Characterization and Analytical Methodologies for Ethylene Terephthalate Linear Trimer

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and identifying the functional groups present in the Ethylene (B1197577) Terephthalate (B1205515) Linear Trimer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of Ethylene Terephthalate Linear Trimer at the molecular level. Both ¹H NMR and ¹³C NMR provide critical information about the connectivity of atoms and the chemical environment of the nuclei.

In ¹H NMR analysis of the linear trimer, specific proton signals confirm its structure, which consists of three terephthalate units and four ethylene glycol units. The protons of the ethylene glycol segments (–O–CH₂–CH₂–O–) typically appear as distinct signals in the spectrum. The chemical shifts of these methylene (B1212753) protons can differentiate between internal and terminal glycol units. Similarly, the aromatic protons on the terephthalate rings produce signals in the aromatic region of the spectrum, and their splitting patterns can provide information about their substitution pattern. figshare.comresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Ethylene Terephthalate Oligomers

Proton TypeTypical Chemical Shift (ppm)Assignment
Aromatic Protons (Terephthalate)~8.1Protons on the benzene (B151609) ring of the terephthalate unit
Methylene Protons (Ethylene Glycol)~4.5-COO-CH₂- protons adjacent to the ester group
Methylene Protons (Ethylene Glycol)~3.9HO-CH₂- protons of terminal hydroxyl groups (if present)

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in the this compound, thereby confirming its chemical composition. The FTIR spectrum of the trimer is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds. researchgate.netthermofisher.com

Key characteristic absorption bands for the this compound include:

C=O Stretching: A strong absorption band is typically observed in the region of 1710-1730 cm⁻¹, which is characteristic of the carbonyl group in the ester linkages. researchgate.netspectroscopyonline.com

C-O Stretching: Bands in the region of 1240-1280 cm⁻¹ and 1090-1120 cm⁻¹ correspond to the C-O stretching vibrations within the ester group. researchgate.netspectroscopyonline.com

Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic terephthalate rings.

Aliphatic C-H Stretching: Bands in the 2850-2960 cm⁻¹ range are assigned to the C-H stretching vibrations of the methylene groups in the ethylene glycol units. researchgate.net

Aromatic C=C Bending: Vibrations associated with the benzene ring are observed in the 1400-1600 cm⁻¹ region.

Out-of-Plane Bending: A band around 720-730 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds in the p-substituted benzene ring of the terephthalate unit. researchgate.net

The presence and position of these bands provide a molecular fingerprint for the this compound, allowing for its identification and differentiation from other oligomers or impurities. jordilabs.com

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~1720C=O StretchEster Carbonyl
~1245C-C-O StretchEster Linkage
~1100O-C-C StretchEster Linkage
~2960C-H StretchAliphatic (CH₂)
~725C-H Bend (out-of-plane)Aromatic Ring

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the this compound from complex mixtures of other oligomers and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of PET oligomers, including the linear trimer. nih.gov Reversed-phase HPLC, typically using a C18 column, is effective for separating oligomers based on their polarity. nih.gov

In a typical HPLC analysis, a solvent gradient is employed, starting with a more polar mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the proportion of the less polar organic solvent. nih.gov This allows for the sequential elution of oligomers, with more polar compounds eluting earlier. Detection is commonly achieved using a UV detector, as the terephthalate units in the trimer exhibit strong UV absorbance around 240-254 nm. nih.gov

For quantification, a calibration curve is constructed using a standard of the pure this compound of known concentration. By comparing the peak area of the trimer in a sample to the calibration curve, its concentration can be accurately determined. nih.gov Research has shown that HPLC methods can achieve low limits of detection (LOD) and quantification (LOQ) for PET oligomers, often in the range of nanograms per gram (ng/g) of the polymer. dtu.dk

For more complex samples or when unambiguous identification is required, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), particularly with a Quadrupole Time-of-Flight (QTOF) mass analyzer, is a powerful tool. nih.govresearchgate.net UHPLC offers higher resolution and faster separation times compared to conventional HPLC.

The coupling of UHPLC with high-resolution mass spectrometry (HRMS) like QTOF allows for the precise mass determination of the eluting compounds. nih.govunizar.es This enables the confirmation of the elemental composition of the this compound (C₃₂H₃₀O₁₄) and its differentiation from other co-eluting species with similar retention times but different molecular formulas. lgcstandards.comlgcstandards.comnih.gov

Fragmentation analysis (MS/MS) can be performed to further confirm the structure. By inducing fragmentation of the parent ion of the linear trimer, a characteristic fragmentation pattern is produced, which can be matched against known fragmentation pathways or theoretical predictions, providing a high degree of confidence in the identification. unizar.es Studies utilizing UHPLC-MS-QTOF have successfully identified and quantified a range of linear and cyclic PET oligomers in various samples. nih.govunizar.es

Table 3: Mass Spectrometric Data for this compound

ParameterValue
Molecular FormulaC₃₂H₃₀O₁₄
Monoisotopic Mass638.1636 g/mol
Common Adducts (in positive ESI)[M+H]⁺, [M+Na]⁺, [M+K]⁺

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers and oligomers. ias.ac.inshimadzu.com In GPC, molecules are separated based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column packing material and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have longer elution times. shimadzu.com

For the analysis of the this compound, GPC can be used to determine its molecular weight relative to a set of calibration standards (e.g., polystyrene standards). ias.ac.in The technique is particularly useful for analyzing the oligomeric fraction of a PET sample, providing a profile of the distribution of dimers, trimers, tetramers, and other low molecular weight species. researchgate.netresearchgate.netresearchgate.net

The choice of solvent is critical for GPC analysis of PET oligomers due to their limited solubility. Solvents such as chloroform (B151607) or hexafluoroisopropanol (HFIP) are often used. ias.ac.in The GPC chromatogram provides a distribution curve from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the oligomeric fraction can be calculated. For a pure sample of the linear trimer, a single, sharp peak corresponding to its molecular weight would be expected.

Mass Spectrometric Approaches for Oligomer Identification and Profiling

Mass spectrometry (MS) is a cornerstone in the analytical toolkit for the identification and profiling of oligomers from poly(ethylene terephthalate) (PET), including the this compound. uva.nl These techniques are indispensable for elucidating the chemical structures and determining the molecular weights of oligomers that may be present in PET materials as by-products of polymerization or as degradation products. uva.nlresearchgate.net High-resolution mass spectrometry (HR-MS) is particularly powerful, as it provides highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown compounds like non-intentionally added substances (NIAS). researchgate.netresearchgate.net When coupled with separation techniques like liquid chromatography, MS allows for the detailed characterization of complex oligomer mixtures. uva.nl The choice of ionization source is critical and is tailored to the polarity and thermal stability of the analytes. For PET oligomers, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used soft ionization technique for the analysis of moderately polar and thermally labile molecules, making it highly suitable for PET oligomers. researchgate.net ESI-MS is frequently coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) to separate the complex mixture of oligomers prior to their detection. researchgate.netchemrxiv.orgchemrxiv.org This combination enables the identification of various linear and cyclic oligomers based on their mass-to-charge ratios (m/z). researchgate.net

In ESI-MS analysis of PET oligomers, ionization typically occurs through the formation of adducts with cations present in the mobile phase. Common adducts observed for the this compound and other oligomers include protonated molecules ([M+H]⁺), sodiated molecules ([M+Na]⁺), and ammoniated molecules ([M+NH₄]⁺). researchgate.net The prevalence of these adducts depends on the specific analytical conditions, such as the solvents and additives used in the liquid chromatography mobile phase. dtu.dk The high mass accuracy of modern ESI-MS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, allows for the confident identification of these species. chemrxiv.orgchemrxiv.org

Table 1: Common Adducts of PET Oligomers Observed in ESI-MS Analysis
Adduct IonDescriptionCommonly Observed In
[M+H]⁺Protonated moleculePositive ion mode, often facilitated by acidic mobile phases. researchgate.net
[M+Na]⁺Sodiated moleculePositive ion mode, resulting from trace sodium impurities in solvents or glassware. researchgate.net
[M+NH₄]⁺Ammoniated moleculePositive ion mode, typically when an ammonium (B1175870) salt like ammonium acetate (B1210297) or formate (B1220265) is used as a mobile phase additive. researchgate.net

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another valuable ionization technique used in conjunction with liquid chromatography for the analysis of PET oligomers. dntb.gov.ua APCI is generally suited for less polar compounds compared to ESI and involves the ionization of the analyte in the gas phase through reactions with reagent ions, which are generated from the solvent vapor by a corona discharge. researchgate.net

The application of LC-APCI-MS has been successful in the qualitative analysis of oligomers in PET. dntb.gov.ua Studies have demonstrated its ability to identify both cyclic and linear oligomers. uva.nl For instance, research on PET samples heated to high temperatures showed that linear oligomers containing diethylene glycol were the main degradation products, and their levels increased significantly at temperatures of 260°C and above, as identified by LC-APCI-MS. uva.nl The technique can be operated in both positive and negative ion modes, expanding the range of detectable compounds. In negative mode analysis of PET extracts, for example, the dominant peak observed is often that of the cyclic trimer. researchgate.net

Table 2: Example of LC-APCI-MS Parameters for PET Oligomer Analysis
ParameterValue/Condition
Ionization ModeNegative (-) researchgate.net
Vaporizer Temperature500°C researchgate.net
Drying Gas Temperature350°C researchgate.net
Capillary Voltage2000 V researchgate.net
Corona Current20 µA researchgate.net

Integrated Analytical Strategies for Comprehensive Oligomer Characterization

A single analytical technique is often insufficient for the complete characterization of the complex oligomer profile in PET. Therefore, integrated analytical strategies that combine multiple methodologies are essential for comprehensive identification and quantification. uva.nl A powerful and common approach is the coupling of a high-resolution separation technique, such as UPLC, with high-resolution mass spectrometry (HR-MS), like Quadrupole Time-of-Flight (QTOF) or Orbitrap MS. researchgate.netunizar.es

This hyphenated approach, UPLC-HR-MS, provides a multi-dimensional analysis. UPLC separates the oligomers based on their physicochemical properties, reducing ion suppression effects and allowing for the differentiation of isomers. unizar.es Subsequently, HR-MS provides highly accurate mass data for each separated compound, enabling the determination of their elemental formulas. researchgate.net

To further elucidate the structure of the identified oligomers, tandem mass spectrometry (MS/MS) is employed. dtu.dk In a typical data-dependent acquisition (DDA) method, the mass spectrometer automatically selects precursor ions (such as the protonated linear trimer) as they elute from the chromatography column and subjects them to fragmentation. dtu.dk The resulting product ion spectrum provides a structural fingerprint of the molecule. All PET oligomers tend to show common fragment ions, which confirms the similarity in their core structures. unizar.es By integrating these techniques, analysts can confidently identify and profile a wide range of oligomers, from linear and cyclic species of varying lengths to those incorporating co-monomers like diethylene glycol. researchgate.netunizar.es

Table 3: Example of an Integrated Strategy for PET Oligomer Characterization
TechniqueRole in the StrategyType of Information Obtained
UPLC (Ultra-Performance Liquid Chromatography)Separation of complex oligomer mixture. unizar.esRetention time for each compound; separation of isomers.
HR-MS (e.g., QTOF, Orbitrap)Detection and identification of separated compounds. researchgate.netAccurate mass-to-charge ratio (m/z); determination of elemental formula.
MS/MS (Tandem Mass Spectrometry)Structural elucidation of identified compounds. dtu.dkFragmentation patterns; confirmation of chemical structure.

Degradation Mechanisms and Environmental Pathways of Ethylene Terephthalate Linear Trimer

Chemical Degradation Pathways of Ethylene (B1197577) Terephthalate (B1205515) Oligomers

Chemical degradation processes, primarily hydrolysis and thermolysis, play a significant role in the initial breakdown of PET oligomers into smaller, more bioavailable molecules.

Hydrolytic depolymerization involves the cleavage of ester bonds within the oligomer chain by water molecules. This process can occur under neutral, acidic, or alkaline conditions and is significantly influenced by temperature.

The hydrolysis of PET and its oligomers, such as the linear trimer, is a critical step in both natural environmental degradation and chemical recycling processes. acs.org The reaction proceeds via the cleavage of ester linkages, yielding terephthalic acid (TPA) and ethylene glycol (EG) as the final monomers. acs.orgcgu.edu.twnih.gov The kinetics of this depolymerization are temperature-dependent, with higher temperatures generally leading to faster reaction rates. cgu.edu.twnih.govdtu.dk For instance, the hydrolytic depolymerization of PET in a stirred batch reactor has been studied at temperatures above its melting point (235-265°C), demonstrating an autocatalytic mechanism where the carboxyl groups produced during the reaction catalyze further hydrolysis. cgu.edu.tw The activation energy for PET hydrolysis has been calculated to be 123 kJ/mol. cgu.edu.tw

During the hydrolysis of PET, various intermediates are formed, including soluble oligomers like the linear trimer, bis(2-hydroxyethyl) terephthalate (BHET), and mono(2-hydroxyethyl) terephthalate (MHET). frontiersin.orgresearchgate.net The main products of the complete hydrolysis of the linear trimer are terephthalic acid and ethylene glycol. researchgate.net Studies on the hydrolysis of PET have shown that the yield of TPA is influenced by the reaction conditions, such as temperature and pressure, with the highest yields often observed in subcritical liquid water. acs.org

ParameterValueReference
Primary Reaction Cleavage of ester bonds by water cgu.edu.twresearchgate.net
Final Products Terephthalic acid (TPA), Ethylene glycol (EG) cgu.edu.twnih.govresearchgate.net
Intermediate Products Mono(2-hydroxyethyl) terephthalate (MHET), Bis(2-hydroxyethyl) terephthalate (BHET) frontiersin.orgresearchgate.net
Catalysis Autocatalyzed by produced carboxyl groups cgu.edu.tw
Activation Energy (PET) 123 kJ/mol cgu.edu.tw

Thermolytic decomposition, or thermal degradation, occurs at elevated temperatures and involves the breakdown of the polymer chain through various reaction mechanisms. For PET and its oligomers, this process typically occurs at temperatures above 670 K. researchgate.net

The primary mechanism involves a β-CH hydrogen transfer reaction, which proceeds through a six-membered cyclic transition state. researchgate.net This reaction leads to the formation of open-chain oligomers with olefin and carboxylic acid end-groups. researchgate.net Another significant process during thermal degradation is intramolecular exchange reactions, which can produce cyclic oligomers. researchgate.netsemanticscholar.org These cyclic oligomers can further decompose into linear oligomers. researchgate.net

The main-chain scission reactions that occur during thermo-mechanical degradation can affect the stability of these oligomers. researchgate.net The presence of co-monomers like diethylene glycol (DEG) can act as "reactive sites," influencing the thermal degradation process and potentially leading to discoloration. researchgate.net The primary products from the pyrolysis of PET dimer, a related oligomer, are terephthalic acid, vinyl terephthalate, and acetaldehyde. fao.org

Decomposition ProcessKey MechanismsPrimary ProductsTemperature RangeReference
Thermolysis β-CH hydrogen transfer, Intramolecular exchange (ionic) reactionsOpen-chain oligomers (with olefin and carboxyl end-groups), Cyclic oligomers> 670 K researchgate.net
Thermo-mechanical Degradation Main-chain scissionAffects stability of cyclic oligomersHigh temperatures during processing researchgate.net
Thermo-oxidative Degradation Preferential attack at ether links (e.g., DEG)Cyclic and linear di-acid oligomersElevated temperatures in the presence of oxygen researchgate.net

Enzymatic Biodegradation of Ethylene Terephthalate Oligomers

Microbial enzymes offer a highly specific and environmentally friendly route for the degradation of PET oligomers. Several enzymes have been identified and characterized for their ability to hydrolyze these synthetic compounds.

The bacterium Ideonella sakaiensis 201-F6 has been a focal point of research since its discovery, as it can utilize PET as a primary carbon source. researchgate.netnih.govnih.gov This bacterium secretes a two-enzyme system to deconstruct PET. pnas.org The first enzyme, PETase, is a hydrolase that breaks down the PET polymer into smaller, soluble oligomers, primarily mono(2-hydroxyethyl) terephthalate (MHET), along with some bis(2-hydroxyethyl) terephthalate (BHET) and the linear trimer. pnas.orgwikipedia.orgijbbku.com

The second enzyme, MHETase, is a hydrolase with high specificity for MHET. ijbbku.comfrontiersin.org It cleaves MHET into the constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG). pnas.orgfrontiersin.org This two-step enzymatic process allows the bacterium to efficiently break down PET into metabolizable components. nih.govpnas.org PETase and MHETase act synergistically to depolymerize PET, with the action of PETase often being the rate-limiting step. pnas.org Chimeric proteins that link PETase and MHETase have been shown to improve the turnover of both PET and MHET compared to the free enzymes. pnas.orgwikipedia.org

EnzymeSubstrate(s)Primary Product(s)EC NumberReference
PETase PET, Oligomers (including linear trimer, BHET)MHET, BHET, TPA3.1.1.101 pnas.orgwikipedia.orgfrontiersin.org
MHETase MHETTerephthalic acid (TPA), Ethylene glycol (EG)3.1.1.102 pnas.orgfrontiersin.org

PET hydrolases, including PETase and other cutinase-like enzymes, belong to the α/β-hydrolase superfamily. nih.govacs.org Their catalytic mechanism follows the canonical two-step process for serine hydrolases. pnas.org The active site typically contains a catalytic triad (B1167595) of serine, histidine, and aspartate (or glutamate). nih.govresearchgate.netnih.gov In PETase, this triad is composed of Ser131, His208, and Asp177. ijbbku.com The serine acts as a nucleophile, attacking the carbonyl carbon of the ester bond in the oligomeric substrate. researchgate.net

The substrate-binding cleft of PETase is relatively open and shallow, which is thought to contribute to its ability to accommodate the bulky, crystalline PET polymer. ijbbku.comresearchgate.net Specific residues within the binding site are crucial for substrate interaction and catalysis. researchgate.netmuni.cz Molecular dynamics simulations have been used to understand how PET oligomers, such as a modeled trimer (3PET), interact with the active site of these enzymes. acs.org These simulations help elucidate the key mechanistic steps of enzymatic PET hydrolysis and can guide protein engineering efforts to improve enzyme efficiency. acs.orgmuni.cz MHETase also possesses an α/β-hydrolase core domain but is capped by a lid domain that confers its high specificity for the smaller MHET substrate. pnas.orgnih.gov

In natural environments, the degradation of complex polymers like PET and its oligomers is often carried out by microbial consortia rather than single species. frontiersin.orgnih.govnih.gov These communities of microorganisms can work synergistically to break down plastic waste. nih.govasm.org For example, a consortium of five Pseudomonas and Bacillus species isolated from petroleum-contaminated soil demonstrated synergistic degradation of PET. nih.govasm.org

In such consortia, different members may perform specialized roles. Some bacteria may secrete the initial hydrolases (like PETase) to break down the polymer and oligomers into monomers. researchgate.net Other members of the community can then assimilate the resulting monomers, such as TPA and EG. frontiersin.orgresearchgate.net This division of labor can prevent the accumulation of intermediate products that might be inhibitory to the initial degrading organisms. researchgate.net For instance, in one artificial consortium, Rhodococcus jostii was included to reduce the inhibition caused by TPA, while Pseudomonas putida helped to alleviate inhibition from EG. researchgate.net This cooperative metabolism allows the complete assimilation of the degradation products, potentially converting them into carbon dioxide, water, or even value-added biopolymers like polyhydroxyalkanoates (PHAs). frontiersin.orgnih.gov The flexibility of microbial communities may also allow for the simultaneous processing of mixed plastic waste. nih.gov

Environmental Fate and Transformation of Ethylene Terephthalate Oligomers in Diverse Media

The environmental presence of ethylene terephthalate oligomers, including the linear trimer, is a direct consequence of the manufacturing and degradation of polyethylene (B3416737) terephthalate (PET). These low molecular weight compounds are formed as byproducts during polymerization and can also be released into the environment as PET products break down. unizar.esnih.gov Their fate in various environmental compartments is governed by their detection, quantification, and the influence of ambient conditions on their stability.

Detection and Quantification in Aquatic Environments

The detection and quantification of specific PET oligomers like the ethylene terephthalate linear trimer in aquatic environments present a significant analytical challenge due to their low concentrations and the complexity of environmental matrices. nih.gov Research has primarily focused on the migration of these oligomers from PET materials into water or food simulants, which serve as a proxy for environmental leaching. nih.govsci-hub.se

Advanced analytical techniques are required for the identification and quantification of these substances. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors (FLD), and particularly mass spectrometry (MS), are the predominant methods. frontiersin.orgnih.gov Techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-MS-QTOF) have proven effective in structurally elucidating and identifying various linear and cyclic oligomers in PET samples. unizar.esresearchgate.net

Studies quantifying the migration of PET oligomers from products like teabags into aqueous solutions have provided valuable data. sci-hub.senih.gov These experiments simulate the leaching process that can occur in aquatic environments. While cyclic oligomers, particularly the trimer, are often found in the highest concentrations within the polymer itself, linear oligomers are considered especially relevant for migration into aqueous media. nih.govtandfonline.com One study identified and quantified both linear and cyclic oligomers that migrated from PET teabags into various food simulants, including water and ethanol (B145695)/water mixtures of varying polarities. sci-hub.senih.gov The results indicate that these compounds are mobile and can be transferred into aquatic phases.

Below is a summary of findings from migration studies where PET oligomers were quantified in aqueous simulants.

Matrix / SimulantDetected OligomersConcentration RangeAnalytical MethodSource
Water (from teabags)Linear and Cyclic PET Oligomers (including trimers)Total oligomer amounts found were in some cases significantly higher than toxicological threshold-of-concern limits.LC-MS sci-hub.senih.gov
Food Simulant C (20% v/v ethanol in water)Linear and Cyclic PET OligomersData available in source study.LC-MS sci-hub.se
Food Simulant D1 (50% v/v ethanol in water)Linear and Cyclic PET OligomersHigher ethanol content was implicated in higher migration of cyclic oligomers.LC-MS researchgate.net
Fat Food Simulant (95% ethanol)Linear and Cyclic Dimers and TrimersShowed the highest level of oligomer migration.UPLC-MS-QTOF researchgate.net

Influence of Environmental Factors on Degradation (e.g., pH, Polarity, Salinity)

The degradation of this compound, like the parent PET polymer, is significantly influenced by environmental conditions. The primary mechanism of degradation is the hydrolysis of its ester bonds, a process that can be catalyzed by various environmental factors. nih.govwikipedia.org

pH: The pH of the surrounding water is a critical factor in the hydrolysis of the trimer's ester linkages. Both acidic and alkaline conditions can accelerate degradation compared to a neutral pH. kau.edu.sa Alkaline hydrolysis, in particular, has been shown to effectively break down PET into its constituent monomers, terephthalic acid and ethylene glycol. kau.edu.sayoutube.com In the environment, aquatic systems with higher pH levels may therefore facilitate a more rapid breakdown of the linear trimer. Conversely, some studies have noted that lower pH conditions can also increase the leaching of substances from PET materials. nih.govajol.info For enzymatic degradation, an optimal pH range of 7–9 has been identified for PETase, an enzyme that breaks down PET, suggesting that neutral to slightly alkaline conditions are most favorable for biodegradation. nih.gov

Polarity: The polarity of the environmental medium affects both the leaching of the trimer from plastic sources and its subsequent behavior. Migration studies using food simulants of varying polarity (from pure water to 95% ethanol) demonstrate that solvent character plays a key role. researchgate.netresearchgate.net Research has shown that as the ethanol content in water increases (decreasing the polarity), the migration of certain PET oligomers can increase. researchgate.net This suggests that in aquatic environments containing organic co-solvents or natural organic matter, which can alter the medium's effective polarity, the transport and availability of the linear trimer for degradation may be affected. Linear oligomers have been noted as being particularly relevant for migration into aqueous foods, indicating their mobility in polar environments like water. nih.govtandfonline.com

Salinity: The presence of dissolved salts in marine and estuarine environments can influence the degradation of the this compound. Marine water contains a variety of metal ions (such as Na+, Mg2+, Ca2+, K+) that can act as catalysts for the neutral hydrolysis of the ester bonds in PET. nih.gov This catalytic effect can accelerate the depolymerization process, breaking the trimer down into smaller molecules. nih.gov Salinity also plays a crucial role in the distribution and activity of microbial communities. ecnu.edu.cn Studies have shown that salinity can significantly alter the composition of plastic-degrading bacteria. ecnu.edu.cn For instance, some research indicates that microalgae can degrade PET in saline water (e.g., 7 ppt (B1677978) salinity), while other work suggests that the proportion of plastic-degrading metabolic pathways in microbial communities is higher in freshwater rivers compared to offshore, high-salinity environments. ecnu.edu.cnnih.gov

Functional Roles and Impact of Ethylene Terephthalate Linear Trimer in Polymeric Systems

Role as Intermediates and Precursors in Polymer Synthesis and Recycling

The ethylene (B1197577) terephthalate (B1205515) linear trimer is a key intermediate in the chemical lifecycle of PET. It is both a building block for new materials and a target molecule in recycling processes designed to regenerate the polymer from waste.

Ethylene terephthalate linear trimer serves as a useful intermediate in the synthesis of polyglycol terephthalates. cymitquimica.com More broadly, the products of PET glycolysis, which include a mixture of monomers, dimers, trimers, and other oligomers, can be utilized directly without extensive purification to create valuable new materials. researchgate.netmdpi.com This mixture, often referred to as GP-PET, can be valorized through processes like phosphorylation to produce phosphorus-containing oligomers. researchgate.netnih.gov These resulting oligomers have applications as flame retardant additives for materials like polyurethanes and as thermal stabilizers. nih.gov

Additionally, oligomers derived from PET chemical recycling are used as precursors for synthesizing polyesters intended for specialized applications such as powder coatings. rsc.org The ability to use these oligomeric mixtures, including the linear trimer, provides a pathway to upcycle PET waste into higher-value products, contributing to a circular economy. nih.gov Biological strategies are also being explored to convert PET oligomers, produced during chemical recycling, into biodegradable plastics like polyhydroxyalkanoates (PHA), further highlighting their potential as valuable precursors. nih.gov

Table 1: Applications of PET Glycolysis Products (including Linear Trimer)

Product Category Application Reference
Phosphorus-containing Oligomers Flame retardants, Thermal stabilizers researchgate.netnih.gov
Polyesters Powder coatings rsc.org
Polyhydroxyalkanoates (PHA) Biodegradable plastics nih.gov
Polyols Rigid polyurethane foams researchgate.net

Chemical recycling of PET is a key strategy for creating a closed-loop system for this widely used polymer. Processes such as glycolysis, hydrolysis, and methanolysis are employed to depolymerize PET waste into its constituent monomers and oligomers, including the linear trimer. adsalecprj.comresearchgate.netrsc.org The primary goal of these methods is to break the polymer chains down into smaller, manageable units that can be purified and then repolymerized. rsc.org

In glycolysis, for instance, PET is broken down using ethylene glycol, yielding products such as bis(2-hydroxyethyl) terephthalate (BHET), dimers, and trimers. mdpi.comnih.gov These products can then be used as feedstock for the synthesis of new, virgin-quality PET. researchgate.net This approach allows for the effective recycling of PET waste that may not be suitable for mechanical recycling, transforming it back into valuable raw materials for the polymer industry. researchgate.netrsc.org

Influence on Polymeric Material Integrity and Performance

The presence of this compound and other oligomers within the PET matrix can significantly affect the material's processing behavior and long-term stability.

During processing or recycling, PET can undergo thermo-mechanical degradation, which leads to chain scission and a reduction in molecular weight. researchgate.net This degradation increases the concentration of shorter chains and oligomers, resulting in a decrease in complex viscosity and moduli. researchgate.net This reduction in viscosity can affect the processability of the material; for instance, a lower melt strength can be problematic in applications like blow molding. nih.gov Therefore, controlling the concentration of oligomers is important for maintaining consistent processing characteristics and the quality of the final product.

Table 2: Effect of Degradation on PET Properties

Property Effect of Degradation Consequence Reference
Molecular Weight Decrease Increased oligomer content researchgate.net
Melt Viscosity Decrease Affects processability nih.gov

The this compound is not only a component in virgin PET but is also a product of its degradation. During the service life of PET materials, they are exposed to factors like heat and humidity, which can lead to aging and deterioration. Thermal and thermo-oxidative degradation processes cause random scission of the polymer chains. mdpi.comresearchgate.net

Research has shown that the formation of cyclic and linear oligomers is a primary result of the thermal degradation of PET. mdpi.com This breakdown of the polymer backbone into smaller fragments, including the linear trimer, directly corresponds to a reduction in the material's average molecular weight. This molecular degradation, in turn, leads to a decline in mechanical properties, such as tensile strength and elongation at break, ultimately compromising the integrity and performance of the material. researchgate.net

Implications for Textile Processing and Material Applications

In the textile industry, where polyester fibers are used extensively, the presence of oligomers, including the linear trimer, is a well-known source of processing challenges. textiletoday.com.bdresearchgate.net While oligomers distributed within the bulk of the fiber have minimal impact, those on the surface can cause significant problems. textiletoday.com.bd

During high-temperature dyeing processes (typically around 130°C), oligomers migrate from the interior of the polyester fibers to the surface. nearchimica.itfibre2fashion.com Because of their low solubility in the dye bath, these oligomers can precipitate onto the fiber surface and the dyeing equipment. textiletoday.com.bdbozzetto-group.com This phenomenon leads to several issues:

Dusty Deposits: A white, powdery deposit of oligomers can form on the yarn or fabric, which is particularly noticeable on dark shades. nearchimica.itbozzetto-group.com

Poor Dyeing Quality: The oligomer deposits can lead to unlevel dyeing, color spots, and reduced color fastness. textiletoday.com.bdnearchimica.it

Machine Contamination: Oligomers build up on the internal surfaces of dyeing machines, which can impede liquor flow, affect heat exchange, and necessitate frequent, time-consuming cleaning, leading to production downtime. researchgate.netnearchimica.itbozzetto-group.com

Reduced Performance: The deposits can increase friction on the yarn, leading to problems during subsequent processes like winding and weaving. nearchimica.itfibre2fashion.com

While cyclic trimers are often cited as the main culprit, linear oligomers are also part of the problem. fibre2fashion.com The migration and precipitation of these oligomers are influenced by factors such as dyeing temperature, time, and the liquor ratio. textiletoday.com.bdbozzetto-group.com Various remedial actions, such as using specific dispersing agents, alkaline treatments, and optimizing draining temperatures, are employed to mitigate the negative effects of oligomers in textile processing. researchgate.netfibre2fashion.com

Computational and Theoretical Investigations of Ethylene Terephthalate Linear Trimer

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential tools for understanding the conformational landscape and intermolecular interactions of the PET linear trimer. These methods capture the dynamic nature of the oligomer in various environments.

Molecular dynamics (MD) simulations have been employed to study the thermodynamic, transport, and structural properties of PET oligomers of varying sizes, including trimers. These simulations model the movement of atoms over time based on a force field that describes the interatomic forces.

Research on PET oligomers ranging from one to ten repeat units has provided insights into how chain length affects molecular properties. For the linear trimer, MD simulations reveal a distribution of end-to-end distances and radii of gyration that characterize its conformational flexibility. Unlike the dimer, which shows a bimodal end-to-end distance distribution, the distribution for the trimer begins to shift toward a single peak, indicating a more complex and flexible conformational state. The simulations show that the trimer exists as an ensemble of different conformations, influenced by the rotation around the C-O and C-C bonds in the ethylene (B1197577) glycol and terephthalate (B1205515) units. These conformational dynamics are crucial for understanding how the trimer interacts with its environment, including its potential to bind to enzyme active sites or to crystallize with other oligomers.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable for studying how PET oligomers, such as the linear trimer, interact with the active sites of PET-degrading enzymes like PETase, LCC (leaf-branch compost cutinase), and PHL7 (Polyester Hydrolase Leipzig 7).

Studies have shown that the binding affinity of PET oligomers to these enzymes is dependent on the chain length. Molecular docking calculations reveal that the linear trimer can fit within the active site cleft of these hydrolases. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions between the trimer and key amino acid residues in the enzyme's active site.

For instance, in studies involving the enzyme PHL7, the binding affinities for PET oligomers of different lengths were calculated. The results indicate that degradation is most efficient for shorter oligomers. As the chain length increases, the binding affinity decreases, suggesting that longer chains are less likely to be degraded. researchgate.netnsps.org.ng The binding affinity for a PET trimer (NP3) was found to be intermediate between that of the dimer and longer oligomers, highlighting its role as a key substrate in the enzymatic depolymerization process. researchgate.netnsps.org.ng

Table 1: Binding Affinities of PET Oligomers with PHL7 Enzyme

Oligomer (PET units)Chain Length (nm)Binding Affinity (kcal/mol)
Dimer (NP2)2.18-5.2
Trimer (NP3)3.27-3.4
Tetramer (NP4)4.36-1.5
Pentamer (NP5)5.45-0.8
Hexamer (NP6)6.54+1.1

Data sourced from computational studies on PET nanoplastic degradation by the PHL7 enzyme. researchgate.netnsps.org.ng A more negative binding affinity indicates a stronger and more favorable interaction.

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are used to investigate the electronic structure and reactivity of molecules. These calculations provide detailed insights into the reaction mechanisms of PET hydrolysis, including the cleavage of ester bonds within the linear trimer.

QM/MM simulations of the enzymatic degradation of PET by hydrolases like PETase have elucidated the multi-step reaction pathway. acs.orgnih.govnih.govresearchgate.net The process begins with the nucleophilic attack of a serine residue in the enzyme's catalytic triad (B1167595) on a carbonyl carbon of the PET trimer. This leads to the formation of a tetrahedral intermediate. acs.org The reaction proceeds through an acylation step, where the oligomer chain is cleaved, and an acyl-enzyme intermediate is formed, releasing one part of the substrate. This is followed by a deacylation step, where a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the second product. nih.govnih.gov

Machine Learning Applications in Predicting Oligomer Behavior and Degradation

Machine learning (ML) is increasingly being applied to predict the properties and behavior of polymers and their degradation products. By training algorithms on existing experimental and computational data, ML models can rapidly predict outcomes for new systems, accelerating research and development.

In the context of PET degradation, ML models have been developed to predict the efficiency of enzymatic depolymerization. For example, a structure-based ML algorithm was successfully used to engineer a more robust and active PET hydrolase, named FAST-PETase. houstonmethodist.orgrepec.org This engineered enzyme demonstrated superior hydrolytic activity on post-consumer PET products. houstonmethodist.orgrepec.org

Furthermore, ML models, such as Artificial Neural Networks (ANN), have been used to predict the degradation of PET oligomers based on their molecular properties. In one study, an ANN was trained using data from molecular docking simulations, including the binding affinities of different PET oligomers (dimer to hexamer). researchgate.netnsps.org.ngresearchgate.net The model learned the relationship between properties like oligomer chain length, molecular mass, and energy, and the resulting binding affinity to the PHL7 enzyme. The trained ANN was then able to accurately predict the binding affinity, which is a key indicator of the ease of degradation. researchgate.netresearchgate.net The high correlation between the predicted and actual values from molecular docking demonstrates the potential of ML to serve as a rapid screening tool for predicting the degradability of various PET oligomers, including the linear trimer. researchgate.netresearchgate.net

Table 2: Performance of an Artificial Neural Network (ANN) in Predicting PET Oligomer Binding Affinity

OligomerActual Binding Affinity (kcal/mol)Predicted Binding Affinity (kcal/mol)
NP2-5.2-5.2
NP3-3.4-3.4
NP4-1.5-1.5
NP5-0.8-0.8
NP61.11.1

This table shows the correlation between the actual binding affinities from molecular docking and the values predicted by a trained ANN model for PET oligomers of varying lengths (NP2 to NP6). researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives on Ethylene Terephthalate Linear Trimer

Development of Sustainable Production Technologies for Defined Oligomer Architectures

The controlled synthesis of PET oligomers, including the linear trimer, is a burgeoning field of research, aiming to produce well-defined building blocks for new materials. Traditional depolymerization methods often yield a heterogeneous mixture of monomers and oligomers. rsc.org Current research, therefore, focuses on tuning reaction conditions to selectively produce oligomers of a specific size.

One promising approach is the glycolysis of PET, where the polymer is broken down using ethylene (B1197577) glycol. researchgate.net Studies have shown that by carefully controlling parameters such as temperature, reaction time, and catalyst loading, it is possible to influence the molecular weight distribution of the resulting oligomers. rsc.org For instance, heterogeneous glycolysis reactions at lower temperatures (around 165 °C) can yield a broad range of oligomer molecular weights with high efficiency, while higher temperatures (175-185 °C) tend to produce a narrower range of smaller oligomers. rsc.org

Another innovative technique involves photo-induced electron/energy transfer (PET) activation in conjunction with reversible addition-fragmentation chain-transfer (RAFT) polymerization. This method allows for the sequential single-unit monomer insertion (SUMI), enabling the precise synthesis of discrete oligomers, including trimers, in high yields under mild conditions. minsky.ai These precisely synthesized trimers can then serve as building blocks for creating uniform hexamers and graft copolymers with well-defined branch structures. minsky.ai

These sustainable production technologies are pivotal for creating a circular economy for plastics, where waste PET is not just recycled but upcycled into high-value materials with specific architectures. The ability to produce defined oligomers like the ethylene terephthalate (B1205515) linear trimer opens up possibilities for their use as precursors in the synthesis of advanced polymers and specialty chemicals.

Biotechnological Valorization and Upcycling of Ethylene Terephthalate Oligomers

The biotechnological transformation of PET oligomers into valuable products is a rapidly advancing area of research, offering a green alternative to conventional chemical recycling. This approach leverages the metabolic capabilities of microorganisms to convert plastic waste into bioplastics and other high-value chemicals.

Metabolic engineering and synthetic biology are at the forefront of efforts to develop microbial cell factories capable of utilizing PET-derived monomers and oligomers. nih.gov Researchers have successfully engineered bacteria, such as Escherichia coli and Pseudomonas putida, to convert the constituent monomers of PET, terephthalic acid (TPA) and ethylene glycol (EG), into a variety of valuable products. elsevierpure.comnrel.gov

One significant achievement is the production of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics, from PET oligomers. nih.govzenodo.org This has been demonstrated through co-cultivation systems of engineered microorganisms. nih.govzenodo.org For example, a co-culture of E. coli engineered to secrete a PET hydrolase and P. putida engineered to metabolize the resulting monomers has been shown to effectively convert PET oligomers into PHA. nih.govzenodo.org The E. coli breaks down the oligomers, and the P. putida utilizes the TPA and EG to synthesize PHA. nih.govzenodo.org

Beyond bioplastics, engineered microbes can produce a range of other high-value chemicals from PET monomers. elsevierpure.com Studies have demonstrated the biological conversion of TPA into compounds such as gallic acid, pyrogallol, catechol, muconic acid, and vanillic acid, with high molar conversion yields. elsevierpure.combohrium.com EG, the other primary monomer, can be fermented to produce glycolic acid, a valuable ingredient in the cosmetics industry. elsevierpure.combohrium.com

The following table summarizes some of the high-value chemicals produced from the biological valorization of PET monomers:

Precursor MonomerEngineered MicroorganismHigh-Value ProductMolar Conversion Yield (%)
Terephthalic Acid (TPA)Escherichia coliGallic Acid32.7 - 92.5
Terephthalic Acid (TPA)Escherichia coliPyrogallol32.7 - 92.5
Terephthalic Acid (TPA)Escherichia coliCatechol32.7 - 92.5
Terephthalic Acid (TPA)Escherichia coliMuconic Acid32.7 - 92.5
Terephthalic Acid (TPA)Escherichia coliVanillic Acid32.7 - 92.5
Ethylene Glycol (EG)VariousGlycolic AcidHigh

Data sourced from Kim et al. (2019). elsevierpure.combohrium.com

Bioremediation offers a sustainable solution for treating industrial wastewater and environmental sites contaminated with PET oligomers. Microbial consortia, composed of different species of bacteria and other microorganisms, have shown promise in degrading PET and its oligomers. embopress.orgnih.gov For instance, a microbial consortium designated No. 46, which includes the PET-degrading bacterium Ideonella sakaiensis, has demonstrated stable PET degradation activity. embopress.orgnih.gov

Such consortia can be applied to treat liquid waste from industrial processes, such as the alkali treatment of PET fibers in the textile industry, which generates oligomers and monomers. embopress.orgnih.gov The microorganisms in the consortium work synergistically to break down the complex mixture of PET-derived compounds into benign substances like carbon dioxide and water, or even valuable byproducts. embopress.orgnih.gov This approach is particularly advantageous as it often requires no special equipment or energy inputs. embopress.org

Establishment of Comprehensive Analytical Standards and Databases for Oligomer Characterization

A significant hurdle in the study and regulation of PET oligomers, including the linear trimer, is the lack of comprehensive analytical standards and databases. acs.orgnih.gov The accurate identification and quantification of these compounds in food contact materials, environmental samples, and recycled products is crucial for assessing their potential risks and ensuring the safety of recycled materials. foodpackagingforum.org

Current analytical methods, such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-MS-QTOF), have been employed to identify and quantify various PET oligomers. nih.gov However, the absence of commercially available analytical standards for many of these compounds makes their definitive identification challenging. unizar.es Researchers often have to rely on structural elucidation based on mass spectrometry fragmentation patterns, which can be complex and time-consuming. unizar.es

There is a pressing need to develop a comprehensive database of PET oligomers that includes their chemical structures, mass spectral data, and chromatographic retention times. unizar.es Such a database would be an invaluable resource for researchers, regulators, and the recycling industry. A systematic evidence map published in 2023 highlighted significant knowledge gaps regarding the hazard and exposure data for 34 PET oligomers, further emphasizing the need for more robust analytical frameworks. foodpackagingforum.org The development of such resources would facilitate more systematic and tiered approaches to assess the risks associated with PET oligomers. foodpackagingforum.org

Interdisciplinary Research Initiatives for Addressing Oligomer-Related Challenges

Addressing the multifaceted challenges posed by PET oligomers requires a concerted effort from researchers across various disciplines, including chemistry, biology, environmental science, and materials science. Interdisciplinary research initiatives are emerging to foster collaboration and accelerate progress in this field.

The development of hybrid chemo-biological upcycling processes is a prime example of such interdisciplinary collaboration. nih.gov These approaches combine the efficiency of chemical depolymerization to break down PET into monomers and oligomers with the selectivity of biological conversion to produce high-value products. nrel.gov For instance, researchers have successfully paired a chemo-catalytic glycolysis process with the biological conversion capabilities of engineered Pseudomonas putida to upcycle PET into performance-advantaged nylon precursors. nrel.gov

Consortia like the Bio-Optimized Technologies to keep Thermoplastics out of Landfills and the Environment (BOTTLE) are bringing together scientists from national laboratories and universities to develop new chemical and biological methods for plastic deconstruction and upcycling. nrel.gov These initiatives are crucial for creating a circular materials economy where plastic waste is viewed as a valuable resource. The integration of expertise from different fields is essential for tackling the complex scientific and engineering challenges associated with the sustainable management of PET and its oligomeric byproducts.

Q & A

Q. What analytical methodologies are effective in detecting ETLT in polyethylene terephthalate (PET) samples?

Methodological Answer: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) using data-dependent acquisition (DDA) is recommended. This approach enables untargeted analysis by correlating precursor ions (e.g., m/z 577 for trimer) with product ions, even without reference standards. Parallel MS1 and MS2 imaging at high spatial resolution (<200 nm) localizes ETLT distribution in PET matrices. Validation requires inclusion of ETLT as a reference standard during method development .

Q. Under what conditions does ETLT form during PET synthesis?

Methodological Answer: ETLT forms as an oligomeric byproduct during the polycondensation of ethylene glycol and terephthalic acid. Key factors include:

  • High temperatures (>250°C) and prolonged reaction times.
  • Catalysts like antimony trioxide.
  • Chain extension processes using trifunctional agents (e.g., isocyanate trimers), which alter molecular weight distribution and oligomer formation kinetics. Monitoring intrinsic viscosity changes provides indirect evidence of oligomer generation .

Q. How does ETLT differ structurally from its cyclic counterpart in PET analysis?

Methodological Answer: ETLT consists of three linear ethylene terephthalate units connected via ester bonds, unlike the cyclic trimer’s closed-ring structure. This linear configuration results in:

  • Distinct fragmentation patterns in MS/MS (e.g., neutral losses of 192 Da vs. 174 Da for cyclic forms).
  • Higher solubility in polar solvents due to reduced molecular rigidity.
  • Different migration behaviors under thermal stress, critical for food-contact safety assessments .

Advanced Research Questions

Q. How can researchers resolve conflicting quantification results of ETLT across mass spectrometry platforms?

Methodological Answer: Standardize protocols using:

  • Isotopically labeled internal standards (e.g., ¹³C-ETLT) to correct for ionization efficiency variations.
  • Inter-laboratory validation of collision energy settings (15–35 eV) and mobile phase compositions (acetonitrile/water vs. methanol gradients).
  • Cross-validation with nuclear magnetic resonance (NMR) for absolute quantification. Statistical tools like principal component analysis (PCA) can identify platform-specific biases .

Q. What experimental design considerations are critical for assessing ETLT migration from food-contact PET materials?

Methodological Answer: Optimize accelerated migration tests with:

  • Food simulants : 10% ethanol (aqueous foods) or 95% ethanol (fatty foods) at 40–70°C for 24–240 hours.
  • Migration cells standardized to EU surface-area-to-volume ratios (6 dm²/kg).
  • Triple quadrupole MS/MS for trace detection (LOQ <0.01 µg/kg).
  • Arrhenius modeling to extrapolate migration kinetics at real-use temperatures. Include cyclic trimer controls to differentiate structural effects on migration rates .

Q. What strategies improve ETLT recovery during extraction from PET matrices?

Methodological Answer: Use pressurized liquid extraction (PLE) with dichloromethane/acetone (1:1 v/v) at 100°C and 1500 psi. Key steps:

  • Three static cycles (5 min each) with ≥60% flush volume.
  • Post-extraction cleanup via molecularly imprinted polymers selective for terephthalate esters.
  • Validate recovery rates (0.1–100 ppm) using spike-and-recovery experiments. Compare with Soxhlet extraction to assess efficiency .

Methodological Notes

  • Data Contradiction Analysis : When ETLT concentrations vary between virgin and recycled PET, consider matrix effects (e.g., additives in recycled materials) and validate with untargeted screening using DDA libraries .
  • Advanced Detection : Time-of-flight secondary ion mass spectrometry (TOF-SIMS) achieves <200 nm spatial resolution for ETLT localization in PET crystallites, critical for degradation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.